molecular formula C12H11NO3 B171308 Ethyl 5-phenyloxazole-2-carboxylate CAS No. 13575-16-1

Ethyl 5-phenyloxazole-2-carboxylate

Cat. No.: B171308
CAS No.: 13575-16-1
M. Wt: 217.22 g/mol
InChI Key: LRQAQFQUJNFEDT-UHFFFAOYSA-N
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Description

Ethyl 5-phenyloxazole-2-carboxylate is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-phenyloxazole-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-1-phenylethanone hydrochloride with ethyl 2-chloro-2-oxoacetate in the presence of triethylamine in dichloromethane at 0°C . The reaction mixture is then allowed to warm to room temperature, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyloxazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different oxazole derivatives with altered functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Ethyl 5-phenyloxazole-2-carboxylate
  • Molecular Formula : C12H11NO3
  • Molecular Weight : 219.22 g/mol
  • Canonical SMILES : CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2

Medicinal Chemistry

This compound serves as a valuable building block in the design and synthesis of pharmaceutical agents. Its derivatives have shown potential in treating various diseases, particularly in the following areas:

  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, such as MCF-7 and A549, by modulating apoptotic pathways involving p53 and caspase activation .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell wall synthesis or inhibiting DNA replication .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations:

  • Substitution Reactions : The bromine atom (if present) can be substituted with other nucleophiles.
  • Hydrolysis : The ester group can be hydrolyzed to yield carboxylic acids.

These reactions enable the development of diverse derivatives with tailored properties for specific applications.

To understand its biological activity better, a comparative analysis with similar compounds is beneficial:

Compound NameStructureBiological Activity
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylateChlorophenyl substitutionModerate antimicrobial activity
Ethyl 5-(2-methylphenyl)oxazole-3-carboxamideMethyl substitutionEnhanced anticancer properties
Ethyl oxazole-5-carboxylateLacks bromine substitutionLimited activity

Anticancer Efficacy

A notable study highlighted that derivatives of this compound exhibited IC50 values ranging from sub-micromolar concentrations against various cancer cell lines. The compound demonstrated promising results comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Studies

In vitro assays revealed that derivatives of this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall integrity and inhibition of DNA synthesis .

Mechanism of Action

The mechanism of action of ethyl 5-phenyloxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl 5-phenyloxazole-2-carboxylate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 5-phenyl-1,3-oxazole-2-carboxylate: A closely related compound with slight structural differences.

These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound.

Biological Activity

Ethyl 5-phenyloxazole-2-carboxylate is an organic compound characterized by its unique phenyloxazole structure, which includes a fused oxazole ring and a phenyl group. This compound has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly as an anti-inflammatory agent and its potential applications in drug development.

  • Molecular Formula : C12_{12}H11_{11}N1_{1}O3_{3}
  • Molecular Weight : Approximately 217.22 g/mol
  • Physical Appearance : Yellow solid
  • Melting Point : 56-58 °C

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Effects : Studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for further drug development targeting inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial activity, although more extensive research is required to confirm these effects and understand the underlying mechanisms.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes, which could be beneficial in treating conditions related to enzyme dysregulation .

Case Studies and Experimental Results

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of this compound showed inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The results indicated a dose-dependent inhibition, suggesting that structural modifications could enhance efficacy.
  • Synthesis and Biological Evaluation :
    • In a series of experiments aimed at synthesizing novel derivatives, researchers found that specific substitutions on the oxazole ring significantly influenced biological activity. For instance, compounds with methoxy or tert-butyl substituents exhibited enhanced lipophilicity and improved enzyme inhibition profiles .
  • Comparative Analysis :
    • A comparative study highlighted the unique features of this compound against similar compounds. The table below summarizes the properties of related compounds:
Compound NameStructure TypeUnique Features
Ethyl 5-methyl-2-phenyloxazole-4-carboxylateMethyl substitution on oxazoleIncreased lipophilicity due to methyl group
Ethyl 5-(4-methoxyphenyl)oxazole-2-carboxylateMethoxy substitution on phenylEnhanced solubility and potential activity
Ethyl 5-(tert-butyl)phenyloxazole-2-carboxylateBulky tert-butyl groupImproved stability and altered reactivity

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may act through:

  • Inhibition of Pro-inflammatory Cytokines : By modulating cytokine production, this compound may reduce inflammation in various biological models.
  • Interaction with Enzymatic Pathways : The ability to inhibit specific enzymes involved in metabolic pathways could provide therapeutic avenues for diseases characterized by enzyme dysregulation.

Future Directions

Given its promising biological activities, future research should focus on:

  • Further Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against target enzymes.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
  • Exploration of Combination Therapies : Investigating the potential synergistic effects when combined with other therapeutic agents.

Properties

IUPAC Name

ethyl 5-phenyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQAQFQUJNFEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539079
Record name Ethyl 5-phenyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13575-16-1
Record name Ethyl 5-phenyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (1.08 mL; 7.69 mmol) was added to a mixture of 2-amino-1-phenylethanone hydrochloride (0.550 g; 3.08 mmol) and ethyl 2-chloro-2-oxoacetate (0.369 mL; 3.23 mmol) in dichloromethane (10 mL) at 0° C. The reaction mixture was then stirred at room temperature for 22 hand diluted with dichloromethane (40 mL). The organic layer was washed successively with a saturated aqueous solution of sodium carbonate, and water. The organic layer was dried over magnesium sulfate and was concentrated under reduced pressure. The crude residue was dissolved in phosphorus (V) oxychloride (10 mL) and the solution was refluxed for 4 hours. After cooling, the volatiles were removed under reduced pressure and the residue was dissolved in dichloromethane. The organic layer was then carefully washed with a saturated aqueous solution of sodium carbonate, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (eluent 15 to 100% dichloromethane in heptane) to afford 0.146 g (22% overall yield) of ethyl 5-phenyloxazole-2-carboxylate as a solid.
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.369 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 5-phenyloxazole-2-carboxylate
Ethyl 5-phenyloxazole-2-carboxylate
Ethyl 5-phenyloxazole-2-carboxylate
Ethyl 5-phenyloxazole-2-carboxylate
Ethyl 5-phenyloxazole-2-carboxylate
Ethyl 5-phenyloxazole-2-carboxylate

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